2-Bromo-5-ethoxy-3-methylpyridine
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Overview
Description
2-Bromo-5-ethoxy-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromine atom at the second position, an ethoxy group at the fifth position, and a methyl group at the third position on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxy-3-methylpyridine typically involves the bromination of 5-ethoxy-3-methylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include maintaining the temperature at a controlled level to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxy-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or modified pyridine derivatives.
Scientific Research Applications
2-Bromo-5-ethoxy-3-methylpyridine finds applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxy-3-methylpyridine depends on its interaction with molecular targets. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: Lacks the ethoxy group, leading to different reactivity and applications.
2-Bromo-3-methylpyridine: Lacks the ethoxy group and has different substitution patterns.
2-Bromo-5-ethoxypyridine: Lacks the methyl group, resulting in different chemical properties.
Uniqueness
2-Bromo-5-ethoxy-3-methylpyridine is unique due to the combination of the bromine atom, ethoxy group, and methyl group on the pyridine ring
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-5-ethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-3-11-7-4-6(2)8(9)10-5-7/h4-5H,3H2,1-2H3 |
InChI Key |
SBONBHTVSZJIHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C(=C1)C)Br |
Origin of Product |
United States |
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